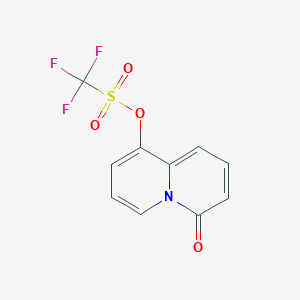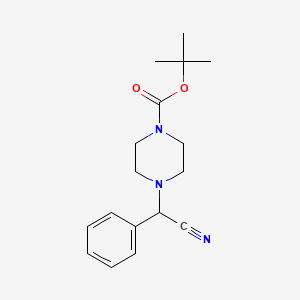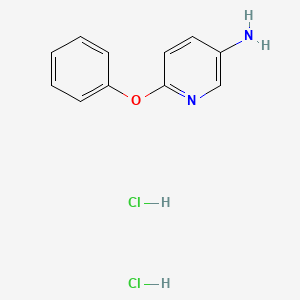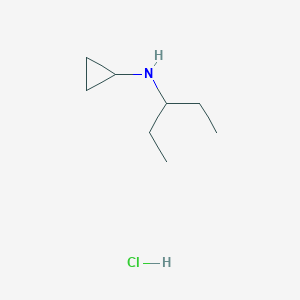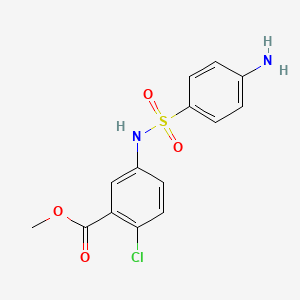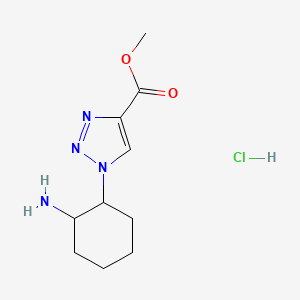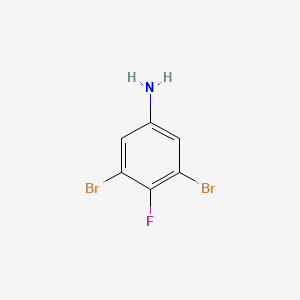
3,5-Dibromo-4-fluoroaniline
概要
説明
3,5-Dibromo-4-fluoroaniline is a chemical compound with the molecular formula C6H4Br2FN and a molecular weight of 268.91 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of 3,5-Dibromo-4-fluoroaniline involves several steps. In one method, palladium on activated charcoal and deuterium are used in deuteromethanol for 2 hours under a D2 atmosphere . The organic phase is collected by filtration, dissolved in dichloromethane, and a saturated sodium bicarbonate solution is added. The organic phase is extracted with dichloromethane and purified by column to yield the product .Molecular Structure Analysis
The molecular structure of 3,5-Dibromo-4-fluoroaniline consists of a benzene ring substituted with two bromine atoms, one fluorine atom, and one amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Dibromo-4-fluoroaniline include a molecular weight of 268.91 . The compound’s Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectra have been recorded and analyzed .科学的研究の応用
-
- Application : This compound is used as an intermediate in the synthesis of various pharmaceuticals . It’s also used in the preparation of several lateral difluoro-substituted 4,4-dialkyl- and 4,4-alkoxyalkylterphenyls .
- Results or Outcomes : The outcome of using this compound as an intermediate would be the production of various pharmaceuticals and other organic compounds .
-
- Application : The in vitro nephrotoxic effects of 3,5-difluoroaniline have been investigated in renal cortical slices obtained from the kidneys of untreated, male Fischer 344 rats .
- Methods of Application : This involves exposing renal cortical slices to the compound and then assessing the effects .
- Results or Outcomes : The specific outcomes of this research are not provided in the source, but this type of study would typically involve measuring changes in renal function or structure .
-
- Application : This compound is used for the synthetic preparation of Tradizolid and various pharmaceuticals .
- Methods of Application : The specific methods of application would depend on the particular synthesis pathway being used .
- Results or Outcomes : The outcome of using this compound as an intermediate would be the production of various pharmaceuticals .
-
- Application : This compound is used as an intermediate for the synthetic preparation of Tradizolid and various pharmaceuticals .
- Methods of Application : The specific methods of application would depend on the particular synthesis pathway being used .
- Results or Outcomes : The outcome of using this compound as an intermediate would be the production of various pharmaceuticals .
Safety And Hazards
特性
IUPAC Name |
3,5-dibromo-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2FN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKSFHMDFWEBEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662810 | |
| Record name | 3,5-Dibromo-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-4-fluoroaniline | |
CAS RN |
1003709-35-0 | |
| Record name | 3,5-Dibromo-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

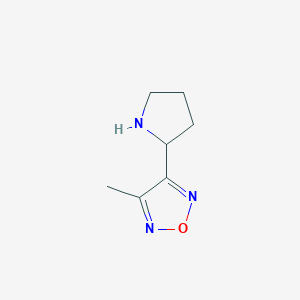
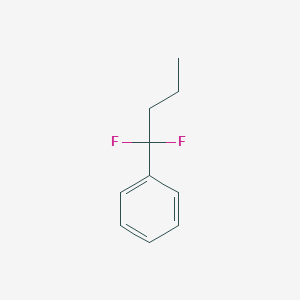
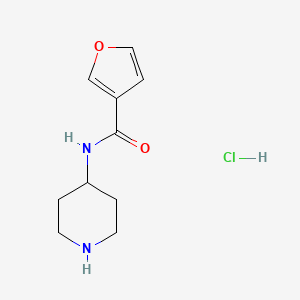
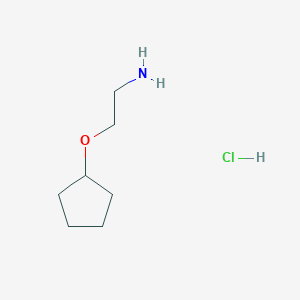
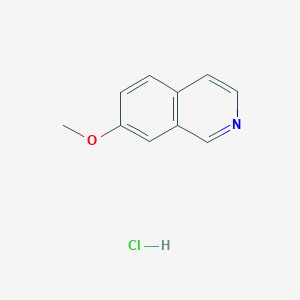
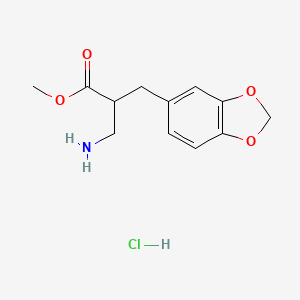
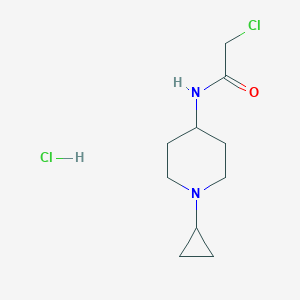
![N-[(2,5-dimethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B1419399.png)
